molecular formula C15H21NO2 B13644995 1-Benzyl-4-propylpyrrolidine-3-carboxylic acid

1-Benzyl-4-propylpyrrolidine-3-carboxylic acid

Cat. No.: B13644995
M. Wt: 247.33 g/mol
InChI Key: UMRXNHLOLHXPOS-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-Benzyl-4-propylpyrrolidine-3-carboxylic acid is a chiral pyrrolidine derivative that has garnered attention due to its potential therapeutic and industrial applications. This compound is characterized by its unique structure, which includes a benzyl group attached to the nitrogen atom of the pyrrolidine ring and a propyl group at the fourth position of the ring.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-Benzyl-4-propylpyrrolidine-3-carboxylic acid typically involves the reaction of pyrrolidine derivatives with benzyl and propyl substituents. The specific synthetic routes and reaction conditions can vary, but common methods include:

    N-Benzylation:

    Alkylation: The addition of a propyl group to the fourth position of the pyrrolidine ring.

Industrial Production Methods: Industrial production of this compound may involve bulk custom synthesis, where the compound is produced in large quantities under controlled conditions to ensure high purity and consistency .

Chemical Reactions Analysis

1-Benzyl-4-propylpyrrolidine-3-carboxylic acid undergoes various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents.

    Reduction: The addition of hydrogen or the removal of oxygen, typically using reducing agents.

    Substitution: This involves the replacement of one functional group with another, often using specific reagents and conditions.

Common Reagents and Conditions:

    Oxidizing Agents: Such as potassium permanganate or chromium trioxide.

    Reducing Agents: Such as lithium aluminum hydride or sodium borohydride.

    Substitution Reagents: Such as alkyl halides or acyl chlorides.

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction may produce alcohols.

Scientific Research Applications

1-Benzyl-4-propylpyrrolidine-3-carboxylic acid has a wide range of scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic effects, including its use in drug development.

    Industry: Utilized in the production of various industrial chemicals and materials.

Mechanism of Action

The mechanism of action of 1-Benzyl-4-propylpyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to certain receptors or enzymes, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

1-Benzyl-4-propylpyrrolidine-3-carboxylic acid can be compared with other similar compounds, such as:

    Pyrrolizines: Compounds with a similar pyrrolidine ring structure but different substituents.

    Pyrrolidine-2-one: A derivative with a carbonyl group at the second position of the pyrrolidine ring.

    Pyrrolidine-2,5-diones: Compounds with carbonyl groups at both the second and fifth positions of the pyrrolidine ring.

Uniqueness: The uniqueness of this compound lies in its specific combination of benzyl and propyl substituents, which confer distinct chemical and biological properties compared to other pyrrolidine derivatives.

Properties

IUPAC Name

1-benzyl-4-propylpyrrolidine-3-carboxylic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H21NO2/c1-2-6-13-10-16(11-14(13)15(17)18)9-12-7-4-3-5-8-12/h3-5,7-8,13-14H,2,6,9-11H2,1H3,(H,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMRXNHLOLHXPOS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1CN(CC1C(=O)O)CC2=CC=CC=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H21NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

247.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.